(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile
Description
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile is a chiral nitrile derivative featuring a substituted phenyl ring (4-chloro-3-fluoro) and an amino group at the β-position relative to the nitrile functionality. The stereochemistry (R-configuration) and substituent positions on the aromatic ring may critically influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C9H8ClFN2 |
|---|---|
Molecular Weight |
198.62 g/mol |
IUPAC Name |
(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8ClFN2/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI Key |
AMBCMCGHIHKNRI-SECBINFHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CC#N)N)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CC#N)N)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Chemical Reactions Analysis
Types of Reactions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Gefitinib inhibits EGFR tyrosine kinase activity.
- It disrupts EGFR signaling pathways, leading to cell growth inhibition and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Enantiomers
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS: 1213518-58-1)
Functional Group Variants
(R)-3-Amino-3-(3-fluorophenyl)propanoic Acid (CAS: 117391-51-2)
- Structural Differences :
- Lacks the chlorine substituent on the phenyl ring.
- Contains a carboxylic acid group instead of a nitrile.
- Key Data :
3-Amino-3-(4-fluorophenyl)propanoic Acid (CAS: 1810070-00-8)
Substituted Phenyl Ring Derivatives
3-Chloro-N-phenyl-phthalimide
- Structural Differences: Phthalimide core with a chlorine substituent and phenyl group. No amino or nitrile functionality.
- Applications :
Electronic Effects:
Complex Derivatives with Nitrile Groups
Example: Phosphoramidite-Nitrile Conjugate (Compound 9)
Comparative Data Table
Key Findings and Implications
Substituent Position Matters : The 3-fluoro vs. 2-fluoro positional isomerism significantly impacts molecular interactions, as seen in the discontinued (3S)-2-fluoro analog .
Functional Group Flexibility : Nitriles offer synthetic versatility over carboxylic acids, though they may require additional stabilization strategies.
Chiral Significance : The (3R)-enantiomer’s stereochemistry could confer unique biological or catalytic properties compared to its (S)-counterpart or achiral analogs.
Biological Activity
(3R)-3-Amino-3-(4-chloro-3-fluorophenyl)propanenitrile, with the molecular formula CHClFN and a molecular weight of 198.62 g/mol, is an organic compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This compound contains a chiral center and combines an amino group with a nitrile functionality, which enhances its ability to interact with various biological targets.
Structural Characteristics
The compound's structure includes a propanenitrile backbone attached to a 4-chloro-3-fluorophenyl group. The presence of both the amino and nitrile groups allows for significant hydrogen bonding and electrostatic interactions, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. These interactions are crucial for understanding its pharmacological profile, which may include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or neurodegenerative disorders.
- Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing signaling pathways that regulate cellular functions.
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on structurally related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties by modulating inflammatory responses in neurodegenerative diseases. For example, it could potentially inhibit the NLRP3 inflammasome, which is implicated in conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To understand the unique attributes of this compound, a comparison with structurally similar compounds is necessary:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| (3R)-3-Amino-3-(5-chloro-3-fluorophenyl)propanenitrile | Similar amino-nitrile structure | Different halogen positioning affects reactivity |
| (3R)-3-Amino-3-(4-fluorophenyl)propanenitrile | Lacks chlorine substituent | Potentially different biological activity due to fluorine-only substitution |
| (3R)-3-Amino-3-(4-bromophenyl)propanenitrile | Bromine instead of chlorine | Variations in electronic properties due to bromine's larger size |
This table illustrates how variations in halogen substitution can influence the biological activity and pharmacological potential of these compounds.
Synthesis and Applications
The synthesis of this compound typically involves multi-step chemical reactions that require careful control of reaction conditions to optimize yield and purity. The compound's unique combination of functional groups allows for diverse chemical modifications, expanding its applicability in medicinal chemistry.
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